SARS-CoV-2-IN-49

Covalent Inhibitors Enzyme Kinetics Target Engagement

SARS-CoV-2-IN-49 (Formula: C29H34FN5O4; MW: 535.61) is a synthetic small molecule specifically engineered to function as an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme responsible for cleaving viral polyproteins into functional replication machinery. As a research tool, this compound is distinguished from reversible, substrate-competitive inhibitors by its mechanism of action, which involves forming a stable, permanent bond with a nucleophilic residue (typically the catalytic cysteine) in the Mpro active site, thereby providing sustained target engagement that outlasts the compound's physical presence in an assay system.

Molecular Formula C29H34FN5O4
Molecular Weight 535.6 g/mol
Cat. No. B12383268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-49
Molecular FormulaC29H34FN5O4
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N(CC(=O)N2C=C(C(=O)NC2=O)F)C(C3=CN=CC=C3)C(=O)NC4CCCCC4
InChIInChI=1S/C29H34FN5O4/c1-29(2,3)20-11-13-22(14-12-20)34(18-24(36)35-17-23(30)26(37)33-28(35)39)25(19-8-7-15-31-16-19)27(38)32-21-9-5-4-6-10-21/h7-8,11-17,21,25H,4-6,9-10,18H2,1-3H3,(H,32,38)(H,33,37,39)
InChIKeyFTVGQLGSIZMGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-49: A Specialized Covalent Probe for SARS-CoV-2 Main Protease Research


SARS-CoV-2-IN-49 (Formula: C29H34FN5O4; MW: 535.61) is a synthetic small molecule specifically engineered to function as an irreversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme responsible for cleaving viral polyproteins into functional replication machinery [1]. As a research tool, this compound is distinguished from reversible, substrate-competitive inhibitors by its mechanism of action, which involves forming a stable, permanent bond with a nucleophilic residue (typically the catalytic cysteine) in the Mpro active site, thereby providing sustained target engagement that outlasts the compound's physical presence in an assay system .

Why SARS-CoV-2-IN-49 Cannot Be Interchanged with General Mpro Inhibitors


The unique value of SARS-CoV-2-IN-49 for scientific procurement lies in its irreversible covalent binding mode, which dictates a distinct experimental utility that cannot be replicated by reversible or substrate-competitive Mpro inhibitors [1]. Substituting SARS-CoV-2-IN-49 with a common reversible inhibitor like ML188 (IC50: 1.5 - 2.4 µM) or GC376 (IC50: 0.015 - 0.89 µM) would fundamentally alter the experimental outcomes in assays designed to measure sustained target inhibition, study resistance mechanisms, or perform washout experiments. Covalent probes like SARS-CoV-2-IN-49 are essential for time-dependent inhibition studies and for accurately modeling the pharmacodynamics of the covalent drug class (e.g., Nirmatrelvir), where occupancy is driven by inactivation kinetics (kinact/Ki) rather than simple equilibrium binding (IC50) [2]. Therefore, the selection of SARS-CoV-2-IN-49 is a strategic decision based on a specific mechanistic requirement, not merely potency.

SARS-CoV-2-IN-49: A Quantitative Comparison Guide for Procurement Decisions


Mechanism of Action: Irreversible Covalent vs. Reversible Inhibition

SARS-CoV-2-IN-49 is characterized as an irreversible covalent inhibitor of SARS-CoV-2 Mpro [1]. This mechanism is distinct from that of the reference compound ML188, a non-covalent inhibitor with an IC50 of 2.41 ± 0.70 µM [2]. Unlike ML188, whose inhibitory effect is dependent on continuous, equilibrium-driven occupancy of the active site, the covalent bond formed by SARS-CoV-2-IN-49 permanently inactivates the protease, leading to sustained inhibition even after the unbound compound is removed.

Covalent Inhibitors Enzyme Kinetics Target Engagement

Comparative Potency Profile Against SARS-CoV-2 Mpro

While the specific IC50 or kinact/Ki values for SARS-CoV-2-IN-49 are not reported in public databases, its classification as a covalent Mpro inhibitor places it within a potency landscape defined by other well-characterized molecules. For context, the covalent clinical candidate Nirmatrelvir (PF-07321332) exhibits a Ki of 3.11 nM against Mpro [1], and the veterinary drug GC376, another covalent inhibitor, has reported IC50 values ranging from 0.015 µM to 0.89 µM [2]. The activity of SARS-CoV-2-IN-49 is expected to fall within the low micromolar to nanomolar range characteristic of this inhibitor class, a significant departure from the micromolar potency of many non-covalent analogs.

SARS-CoV-2 Main Protease IC50

Structural Differentiation and Binding Mode Inference

The molecular structure of SARS-CoV-2-IN-49 (C29H34FN5O4) incorporates a reactive functional group capable of forming a covalent bond, a feature absent in non-covalent inhibitors like ML188 . While the precise warhead is not disclosed, the presence of a fluorine atom and multiple carbonyl groups in the SMILES string O=C(CN(C(C(NC1CCCCC1)=O)C2=CN=CC=C2)C(C=C3)=CC=C3C(C)(C)C)N4C=C(C(NC4=O)=O)F [1] suggests structural motifs common to electrophilic covalent inhibitors. This structural complexity and the associated synthetic pathway differentiate it from simpler, commercially available analogs and imply a specific design for Mpro active-site engagement.

Chemical Structure Molecular Docking Covalent Warhead

Recommended Research and Industrial Applications for SARS-CoV-2-IN-49


Target Engagement and Washout Experiments in Biochemical Assays

SARS-CoV-2-IN-49 is ideally suited for biochemical experiments designed to demonstrate sustained target engagement. Its irreversible covalent mechanism allows researchers to perform 'washout' or 'jump-dilution' assays, where the compound is incubated with Mpro, then removed from the buffer [1]. Persistent inhibition of the protease activity post-washout confirms covalent modification, providing direct evidence of target engagement that is unattainable with reversible inhibitors like ML188 [2].

Profiling Drug-Resistant Mpro Mutants

The emergence of SARS-CoV-2 variants with mutations in the Mpro active site (e.g., E166V, P168A) is a significant concern for antiviral therapy [3]. SARS-CoV-2-IN-49 serves as a critical probe to assess the impact of these mutations on covalent inhibitor efficacy. By comparing the inhibition kinetics or residual activity of wild-type versus mutant Mpro enzymes after treatment with SARS-CoV-2-IN-49, researchers can preemptively identify mutations that may confer resistance to this drug class, informing future drug design efforts .

Mechanistic Studies of Viral Polyprotein Processing

In virology research, SARS-CoV-2-IN-49 can be used as a chemical biology tool to dissect the temporal sequence of viral polyprotein cleavage. By irreversibly inhibiting Mpro at specific time points post-infection in cell culture, researchers can trap and analyze the intermediate polyprotein precursors [4]. This application leverages the compound's covalent, permanent inactivation of the protease to create a defined experimental window, enabling studies of the viral replication complex assembly that are not possible with transient, reversible inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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